5-Bromo-2-fluoro-4-methylbenzenesulfonamide

Physicochemical profiling Building block selection Medicinal chemistry

5-Bromo-2-fluoro-4-methylbenzenesulfonamide (CAS 874801-50-0) is a trisubstituted aromatic sulfonamide with the molecular formula C₇H₇BrFNO₂S and a molecular weight of 268.10 g·mol⁻¹. It features bromine at ring position 5, fluorine at position 2, and a methyl group at position 4 on the benzenesulfonamide scaffold.

Molecular Formula C7H7BrFNO2S
Molecular Weight 268.1
CAS No. 874801-50-0
Cat. No. B2791444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-methylbenzenesulfonamide
CAS874801-50-0
Molecular FormulaC7H7BrFNO2S
Molecular Weight268.1
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)S(=O)(=O)N)F
InChIInChI=1S/C7H7BrFNO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyMFCJESPISIJWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-fluoro-4-methylbenzenesulfonamide (CAS 874801-50-0): Procurement-Grade Trisubstituted Benzenesulfonamide Building Block


5-Bromo-2-fluoro-4-methylbenzenesulfonamide (CAS 874801-50-0) is a trisubstituted aromatic sulfonamide with the molecular formula C₇H₇BrFNO₂S and a molecular weight of 268.10 g·mol⁻¹. It features bromine at ring position 5, fluorine at position 2, and a methyl group at position 4 on the benzenesulfonamide scaffold . The compound is a solid at ambient temperature with a predicted density of 1.7 ± 0.1 g/cm³, a boiling point of 375.3 ± 52.0 °C at 760 mmHg, and an ACD/LogP of 1.79 . It is commercially supplied as a research intermediate with certified purity levels of 97% (Fluorochem) to 98% (Leyan) . The combination of a bromine leaving group, a fluorine atom for metabolic modulation, and a methyl group for lipophilicity tuning makes this compound a strategically functionalized building block for medicinal chemistry and agrochemical discovery programs.

Why 5-Bromo-2-fluoro-4-methylbenzenesulfonamide Cannot Be Replaced by Close Analogs in Synthetic Route Development


Benzenesulfonamide derivatives with differing halogenation and alkylation patterns are not functionally interchangeable. The presence, position, and identity of each substituent on the aromatic ring govern three critical parameters for downstream chemistry: (i) the electronic environment at the sulfonamide -NH₂ group, which dictates nucleophilicity and hydrogen-bond donor/acceptor capacity; (ii) the steric accessibility of the aryl bromide handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira); and (iii) the overall lipophilicity (LogP/LogD) that influences both chromatographic purification behaviour and biological membrane partitioning of derived products [1]. Removing the bromine (as in 2-fluoro-4-methylbenzenesulfonamide, CAS 199590-69-7) eliminates the heavy-atom cross-coupling site; removing the methyl group (as in 5-bromo-2-fluorobenzenesulfonamide, CAS 214209-96-8) alters both LogP and the steric environment around the sulfonamide; and altering the substitution regiochemistry yields a different set of accessible derivatives. The following quantitative evidence section documents the measurable physicochemical and functional differences that make this specific regioisomer the appropriate selection for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Quantitative Differentiation Evidence for 5-Bromo-2-fluoro-4-methylbenzenesulfonamide vs. Closest Analogs


Molecular Weight and Density Differentiation vs. Debrominated Analog (2-Fluoro-4-methylbenzenesulfonamide, CAS 199590-69-7)

The target compound carries a bromine atom at position 5 that is absent in 2-fluoro-4-methylbenzenesulfonamide. This results in a molecular weight increase of 78.89 g/mol (268.10 vs. 189.21) and a density increase of 0.338 g/cm³ (1.7 vs. 1.362), both directly attributable to the bromine substituent . The higher molecular weight provides a distinct mass-spectrometric signature for reaction monitoring, while the bromine serves as a heavy atom for X-ray crystallographic phasing of derived protein-ligand co-crystal structures. The boiling point also shifts upward by approximately 51 °C (375.3 °C vs. 324.4 °C), reflecting stronger intermolecular interactions .

Physicochemical profiling Building block selection Medicinal chemistry

Lipophilicity (LogP/LogD) Differentiation vs. Des-methyl Analog (5-Bromo-2-fluorobenzenesulfonamide, CAS 214209-96-8)

The methyl group at position 4 of the target compound contributes a measurable increase in lipophilicity compared to the des-methyl analog 5-bromo-2-fluorobenzenesulfonamide. The target compound exhibits an ACD/LogP of 1.79 and an ACD/LogD (pH 5.5) of 2.06, whereas the des-methyl analog has a predicted XlogP of 1.3 . This ΔLogP of approximately +0.49 log units represents a roughly 3-fold increase in octanol-water partition coefficient, which translates to a predicted bioconcentration factor (BCF) of 21.61 for the target compound . The molecular weight difference is 14.02 g/mol (268.10 vs. 254.08), consistent with the CH₂ increment .

Lipophilicity optimization ADME prediction Lead optimization

Synthetic Handle Versatility: Aryl Bromide as Cross-Coupling Exit Vector vs. Non-Brominated Analogs

The aryl bromide at position 5 of the target compound serves as a privileged exit vector for transition-metal-catalyzed cross-coupling reactions. This enables modular diversification via Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig (amines), Sonogashira (alkynes), and Heck (olefins) couplings without perturbing the sulfonamide or fluorine substituents . The non-brominated analog 2-fluoro-4-methylbenzenesulfonamide (CAS 199590-69-7) lacks this synthetic handle entirely, restricting its utility to sulfonamide N-functionalization only. The 5-bromo-2-fluorobenzenesulfonamide analog (CAS 214209-96-8) retains the bromide but lacks the methyl group, offering a different steric and electronic profile at the ortho and para positions relative to the sulfonamide .

Palladium catalysis C-C bond formation Late-stage functionalization

Class-Level Biological Activity Inference: 4-Methylbenzenesulfonamide Scaffold in CDK2 Kinase Inhibition

While no direct biological activity data for the exact target compound has been reported in peer-reviewed primary literature, the 4-methylbenzenesulfonamide scaffold from which it derives has demonstrated validated kinase inhibitory activity. Ghorab et al. (2018) reported that certain 4-methylbenzenesulfonamide derivatives exhibit CDK2 inhibitory activity with IC₅₀ values of 1.79–2.92 µM, compared to the reference inhibitor roscovitine (IC₅₀ = 0.43 µM) [1]. The presence of additional halogen substituents (Br, F) on the target compound is expected to modulate both potency and selectivity through established halogen-bonding interactions with kinase hinge regions, a principle documented across multiple benzenesulfonamide kinase inhibitor series [1]. This class-level evidence supports the rationale for exploring the target compound as a starting scaffold for kinase inhibitor design.

CDK2 inhibition Anticancer Radiosensitization

Commercial Availability and Purity Benchmarking vs. Closest Structural Analogs

The target compound is available from multiple independent suppliers with documented purity levels suitable for both discovery chemistry (≥97%) and scale-up intermediate applications. Fluorochem supplies the compound at 97% purity with pricing of £180.00 per 1 g and £550.00 per 5 g, with confirmed UK stock availability . Leyan offers the compound at 98% purity . In comparison, the des-methyl analog 5-bromo-2-fluorobenzenesulfonamide (CAS 214209-96-8) is priced at £191.00 per 1 g (Fluorochem) , while the debrominated analog 2-fluoro-4-methylbenzenesulfonamide (CAS 199590-69-7) is available at €137.00 per 1 g (CymitQuimica) . The target compound sits at a comparable price point while offering the unique combination of all three substituents (Br, F, CH₃) required for maximum synthetic versatility.

Procurement Supply chain Purity specification

Strategic Role as Advanced Intermediate for MDL-Class SIRT6 Allosteric Activators

The 5-bromo-4-fluoro-2-methyl substitution pattern embodied in the target compound's core is the essential pharmacophoric element of the MDL series of SIRT6 allosteric activators. 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3), the aniline precursor to the target sulfonamide, is explicitly identified as a key ingredient for synthesizing MDL-800, MDL-801, and MDL-811 . MDL-800 is a first-in-class cellularly active SIRT6 activator with an EC₅₀ of 10.3 µM that increases SIRT6 deacetylase activity up to 22-fold, shows selectivity over SIRT1, SIRT3, SIRT4, and HDACs 1-11, and suppresses proliferation in non-small cell lung cancer models [1]. MDL-811, an improved analogue, demonstrates significant anti-inflammatory activity in LPS-stimulated macrophages and shows promise in colorectal cancer models . The target sulfonamide serves as the direct precursor to the sulfonamide linkage present in these advanced leads; procurement of this specific regioisomer ensures synthetic fidelity to the published MDL pharmacophore.

SIRT6 activator Epigenetics Oncology

High-Impact Application Scenarios for 5-Bromo-2-fluoro-4-methylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging the 4-Methylbenzenesulfonamide Chemotype

Medicinal chemistry teams pursuing novel ATP-competitive kinase inhibitors can deploy 5-bromo-2-fluoro-4-methylbenzenesulfonamide as a privileged starting scaffold. The 4-methylbenzenesulfonamide core has demonstrated validated CDK2 inhibitory activity (IC₅₀ = 1.79–2.92 µM) [1]. The bromine at position 5 provides a modular cross-coupling handle for rapid analogue library synthesis via parallel Suzuki-Miyaura reactions, enabling systematic exploration of the kinase solvent-exposed region. The fluorine at position 2 can modulate the pKa of the sulfonamide -NH- group, fine-tuning hydrogen-bond donor strength to the kinase hinge region. The methyl group at position 4 contributes lipophilicity (ACD/LogP = 1.79) within the desirable range for CNS-accessible kinase targets . This combination of features is not available from the debrominated or des-methyl analogs, which lack either the diversification handle or the optimal lipophilicity profile.

SIRT6 Allosteric Activator Development Using the MDL Pharmacophore

The 5-bromo-4-fluoro-2-methyl substitution pattern is the validated core pharmacophore of the MDL series of SIRT6 allosteric activators . MDL-800 (EC₅₀ = 10.3 µM, 22-fold activation, selective over SIRT1/3/4 and HDACs 1-11) and the improved analogue MDL-811 have demonstrated anti-proliferative activity in non-small cell lung cancer and anti-inflammatory activity in neuroinflammation models [2]. The target sulfonamide compound serves as the direct synthetic precursor for constructing the critical N-phenylsulfamoyl linkage present in these molecules. Research groups investigating SIRT6 biology or developing next-generation SIRT6 activators should procure this specific regioisomer to maintain fidelity to the published pharmacophore geometry; isomeric substitution would disrupt the established allosteric binding interactions with Phe86 and Val153 in the SIRT6 binding pocket.

Fragment-Based Drug Discovery (FBDD) Library Design with Orthogonal Diversification Vectors

For fragment-based screening library construction, 5-bromo-2-fluoro-4-methylbenzenesulfonamide offers an attractive combination of physicochemical properties and synthetic tractability. Its molecular weight (268.10 g/mol) places it within the typical fragment range (MW < 300), while its ACD/LogP of 1.79 and LogD (pH 5.5) of 2.06 predict adequate aqueous solubility for biochemical screening . Critically, the compound presents three orthogonal diversification vectors: (i) the aryl bromide for Pd-catalyzed fragment growth via cross-coupling; (ii) the primary sulfonamide for N-functionalization; and (iii) potential fluorine displacement under specific conditions. This enables systematic fragment elaboration from a single starting point, reducing the number of synthetic routes required for hit-to-lead expansion. The bromine heavy atom additionally facilitates rapid soak-and-shoot X-ray crystallographic confirmation of binding mode with target proteins.

Agrochemical Intermediate for Sulfonamide-Based Fungicide Discovery

The benzenesulfonamide scaffold has established precedent in fungicide discovery; camphoric acid-based m-bromo-benzenesulfonamide derivatives have demonstrated fungicidal activity with inhibition rates reaching 94.8% against Physalospora piricola at 50 mg/L [3]. The target compound, with its three differentiated substituents (Br, F, CH₃), allows agrochemical discovery teams to systematically explore the structure-activity landscape around the sulfonamide pharmacophore. The fluorine atom enhances metabolic stability and environmental persistence tuning, while the bromine provides a synthetic handle for generating diverse analogues. The commercial availability of the compound at 97-98% purity from multiple suppliers supports reproducible agrochemical screening campaigns.

Quote Request

Request a Quote for 5-Bromo-2-fluoro-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.